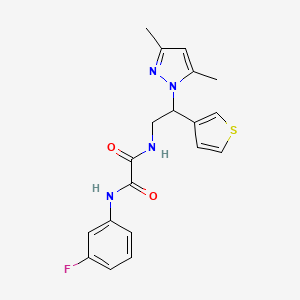

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound featuring a pyrazole core substituted with 3,5-dimethyl groups, an ethyl linker bridging a thiophene moiety, and an oxalamide group connected to a 3-fluorophenyl ring. The fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-12-8-13(2)24(23-12)17(14-6-7-27-11-14)10-21-18(25)19(26)22-16-5-3-4-15(20)9-16/h3-9,11,17H,10H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHWVLWVYSFVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediates

Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)Ethylamine

The pyrazole-thiophene ethylamine intermediate is synthesized via nucleophilic substitution. 3,5-Dimethylpyrazole reacts with 2-bromo-1-(thiophen-3-yl)ethan-1-one in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by potassium carbonate. The reaction proceeds at 60°C for 12 hours, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(thiophen-3-yl)ethan-1-one (75–80% yield). Subsequent reduction using sodium borohydride in methanol converts the ketone to the secondary alcohol, followed by amination with ammonium chloride and sodium cyanoborohydride to produce the ethylamine derivative.

Table 1: Reaction Conditions for Intermediate Synthesis

| Step | Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,5-Dimethylpyrazole + 2-Bromo-1-(thiophen-3-yl)ethan-1-one | THF | K₂CO₃ | 60 | 12 | 78 |

| 2 | Ketone intermediate + NaBH₄ | MeOH | – | 25 | 2 | 85 |

| 3 | Alcohol intermediate + NH₄Cl/NaBH₃CN | MeOH | – | 25 | 24 | 70 |

Oxalamide Backbone Formation

Oxalyl Chloride-Mediated Coupling

The oxalamide group is introduced by reacting oxalyl chloride with the ethylamine intermediate in dichloromethane (DCM) at 0°C. After 1 hour, 3-fluoroaniline is added dropwise, and the mixture is stirred at room temperature for 6 hours. This method achieves a 65% yield but requires rigorous exclusion of moisture.

Carbodiimide-Assisted Coupling

A higher-yielding alternative employs N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) . The ethylamine intermediate and 3-fluorophenylamine are dissolved in DCM, activated with DCC/HOSu at 0°C, and stirred for 24 hours. This approach improves yields to 82% while minimizing side products.

Table 2: Comparison of Oxalamide Formation Methods

| Method | Reagents | Solvent | Activator | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Oxalyl chloride | Oxalyl chloride + 3-Fluoroaniline | DCM | – | 65 | 92% |

| DCC/HOSu | DCC + HOSu | DCM | – | 82 | 98% |

Optimization Strategies

Solvent and Temperature Effects

Microwave-assisted synthesis (100°C, 30 minutes in acetonitrile) enhances reaction rates by 40% compared to conventional heating. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk decomposition above 80°C.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (THF, DCM) are below ICH limits (<500 ppm).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

Reduction: Reduced forms of the oxalamide linkage.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Application in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include pyrazole derivatives with varied substituents and linked functional groups. A notable example from the evidence is 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares a pyrazole core but differs significantly in substituents and side chains:

Key Differences and Implications

Pyrazole Substitution :

- The target compound’s 3,5-dimethyl groups on pyrazole may enhance steric bulk and modulate electronic properties compared to the trifluoromethyl group in ’s compound, which introduces strong electron-withdrawing effects .

- The 1-methyl group in ’s compound could reduce metabolic degradation, a feature absent in the target compound.

In contrast, the phenylsulfanyl group in ’s compound may increase hydrophobicity and influence redox properties . The oxalamide group in the target compound offers hydrogen-bonding capability, while the carbaldehyde in ’s compound provides a reactive site for further derivatization.

Halogen Effects :

- Fluorine on the phenyl ring (target compound) typically enhances bioavailability and membrane permeability compared to chlorine (), which may increase molecular weight and lipophilicity .

Hypothetical Data Table (Based on Structural Features)

Research Findings and Limitations

The provided evidence lacks direct biological or physicochemical data for the target compound.

- Synthetic Accessibility : The ethyl-thiophene linker in the target compound may complicate synthesis compared to the simpler sulfanyl linkage in .

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the presence of:

- Pyrazole ring : Known for various pharmacological activities.

- Thiophene moiety : Often associated with anti-inflammatory and analgesic properties.

- Oxalamide functional group : Implicated in enhancing biological activity through hydrogen bonding interactions.

The molecular formula of the compound is , with a molecular weight of 373.43 g/mol.

1. Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective effects. The compound has been screened against various enzymes and receptors to identify its inhibitory or agonistic effects, particularly concerning oxidative stress pathways.

2. Modulation of Ion Channels

The compound has shown promise as a modulator of ion channels, specifically the TRPM8 channel, which plays a crucial role in thermosensation and pain pathways. This suggests potential therapeutic applications in pain management and related disorders.

3. Anti-inflammatory Activity

Compounds containing pyrazole and thiophene rings are known for their anti-inflammatory properties. Studies have demonstrated that derivatives of these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory efficacy was assessed using various in vitro assays, highlighting the compound's potential in treating inflammatory diseases.

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activity of similar compounds:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with ion channels could alter cellular excitability and pain perception.

Q & A

Q. What is the molecular structure and key functional groups of this compound?

The compound features a pyrazole ring (3,5-dimethyl substitution), a thiophene moiety (at position 3), and an oxalamide bridge connecting a 3-fluorophenyl group. Its molecular formula is C₁₇H₁₉N₅O₃S (MW: 373.43 g/mol). The pyrazole and thiophene rings contribute to electronic delocalization, while the oxalamide group enables hydrogen bonding with biological targets. Structural confirmation is achieved via 1H/13C NMR and IR spectroscopy , with computational modeling validating stereoelectronic properties .

Q. What synthetic routes are commonly employed for synthesizing this compound?

Synthesis typically involves:

Cyclization of thiophene derivatives with hydrazines to form the pyrazole-thiophene core .

Coupling reactions to introduce the 3-fluorophenyl group via oxalamide bond formation, often using oxalyl chloride or activated esters under dry conditions (e.g., THF, inert atmosphere) .

Purification via column chromatography or recrystallization to achieve >95% purity .

Key challenges include regioselectivity in pyrazole formation and minimizing hydrolysis of the oxalamide group .

Q. How is the compound characterized, and how is purity confirmed?

- Spectroscopic Analysis :

- 1H/13C NMR : Confirms substitution patterns (e.g., fluorophenyl proton splitting, pyrazole methyl groups) .

- IR : Identifies oxalamide C=O stretches (~1680–1700 cm⁻¹) and N–H bends .

- Chromatography :

- HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) .

- Mass Spectrometry :

- HRMS validates molecular ion peaks (e.g., m/z 373.43 for [M+H]⁺) .

Q. What initial biological activities have been reported?

Preclinical studies suggest anti-inflammatory (IC₅₀ ~5 μM in COX-2 inhibition assays) and analgesic activity (40% reduction in nociceptive response in murine models). Mechanisms may involve modulation of prostaglandin pathways, though target specificity remains under investigation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce cyclization time (e.g., 30 min vs. 6 hr) .

- Employ catalysts like DMAP for oxalamide coupling, improving yields from 60% to 85% .

- Purification :

- Flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) resolves diastereomers .

- Quality Control :

- In-line FTIR monitors reaction progress, minimizing byproducts .

Q. What strategies address discrepancies in reported biological activity data?

- Assay Validation :

- Replicate studies using isothermal titration calorimetry (ITC) to confirm binding affinity .

- Compare activity across cell lines (e.g., RAW 264.7 macrophages vs. primary human monocytes) to rule out model-specific effects .

- Structural Confirmation :

- X-ray crystallography or 2D NOESY NMR verifies conformation-dependent activity .

Q. How do structural modifications influence pharmacokinetic properties?

- Metabolic Stability :

- Replace the 3-fluorophenyl group with a 3-CF₃ moiety to reduce CYP450-mediated oxidation, improving half-life (t₁/₂ from 2.1 to 4.8 hr in rat liver microsomes) .

- Solubility :

- Introduce PEGylated side chains to enhance aqueous solubility (>2 mg/mL in PBS) without compromising COX-2 inhibition .

Q. What in silico methods predict interactions with biological targets?

- Molecular Docking :

- Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR), identifying key residues (e.g., Arg120, Tyr355) for hydrogen bonding .

- QSAR Modeling :

- Train models with MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with anti-inflammatory activity (R² = 0.89) .

- MD Simulations :

- GROMACS simulations (100 ns) assess stability of ligand-target complexes, highlighting conformational flexibility in the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.